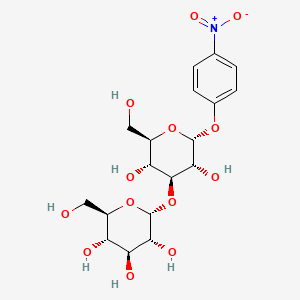

4-Nitrophényl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

Vue d'ensemble

Description

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound known for its role as a chromogenic substrate. It is primarily used in biochemical assays to detect and quantify enzyme activity, particularly alpha-glucosidase. The compound’s structure includes a nitrophenyl group attached to a disaccharide composed of two glucose molecules.

Applications De Recherche Scientifique

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is widely used in scientific research due to its versatility:

Chemistry: Utilized in enzyme kinetics studies to measure alpha-glucosidase activity.

Biology: Employed in assays to detect and quantify enzyme activity in biological samples.

Medicine: Used in diagnostic tests for disorders related to carbohydrate metabolism, such as diabetes.

Industry: Applied in quality control processes to monitor enzyme activity in food and pharmaceutical products.

Mécanisme D'action

Target of Action

The primary target of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of terminal, non-reducing 1-4-linked alpha-glucose residues to release a single alpha-glucose molecule .

Mode of Action

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside acts as a chromogenic substrate for α-glucosidase . When this compound interacts with α-glucosidase, it undergoes enzymatic cleavage, releasing p-nitrophenol . This interaction results in a change in color, which can be quantified by colorimetric detection .

Biochemical Pathways

The compound is involved in the metabolic pathway related to carbohydrate digestion. It is specifically used in the measurement of α-glucosidase activity, an enzyme that catalyzes the last step in the digestive process of carbohydrates .

Result of Action

The enzymatic cleavage of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside by α-glucosidase results in the release of p-nitrophenol . This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of α-glucosidase activity .

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside interacts with alpha-D-glucosidase, an enzyme found in various organisms including Saccharomyces cerevisiae . Upon enzymatic cleavage by alpha-D-glucosidase, 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is converted into a yellow-colored product, 4-nitrophenol . This color change allows for easy detection and measurement of alpha-D-glucosidase activity .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside involves its interaction with alpha-D-glucosidase. The enzyme cleaves the compound, releasing 4-nitrophenol, a yellow-colored product . This reaction can be used to measure the activity of alpha-D-glucosidase, providing insights into the enzyme’s role in carbohydrate metabolism .

Metabolic Pathways

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is involved in the metabolic pathway related to the activity of alpha-D-glucosidase . The enzyme catalyzes the hydrolysis of the compound, leading to the release of 4-nitrophenol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-glucopyranoside with an appropriate glucosyl donor. One common method includes the use of silver carbonate as a catalyst in the presence of a suitable solvent like dichloromethane. The reaction proceeds under mild conditions, often at room temperature, to yield the desired disaccharide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by alpha-glucosidase, resulting in the release of 4-nitrophenol and glucose.

Oxidation: The nitrophenyl group can be oxidized under specific conditions, altering the compound’s properties.

Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous buffers at pH 5-7, using alpha-glucosidase as the enzyme.

Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Involves nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Hydrolysis: Produces 4-nitrophenol and glucose.

Oxidation: Yields oxidized derivatives of the nitrophenyl group.

Substitution: Results in various substituted nitrophenyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl alpha-D-glucopyranoside: A monosaccharide analog used for similar purposes but with different kinetic properties.

4-Nitrophenyl beta-D-glucopyranoside: Used to study beta-glucosidase activity.

4-Nitrophenyl alpha-D-mannopyranoside: A substrate for alpha-mannosidase assays.

Uniqueness

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is unique due to its disaccharide structure, which provides more complex interaction with enzymes compared to monosaccharide analogs

Activité Biologique

4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (4-NPG) is a synthetic compound widely recognized for its role as a chromogenic substrate in biochemical assays. Its primary application lies in measuring the activity of the enzyme alpha-glucosidase, which is crucial in carbohydrate metabolism. This article delves into the biological activity of 4-NPG, exploring its biochemical properties, mechanisms of action, and applications in research and diagnostics.

Chemical Structure and Properties

4-NPG is characterized by its molecular formula and a CAS number of 136632-95-6. The compound consists of a nitrophenyl group linked to a disaccharide formed from two glucose units, making it a glucoside. This structure is essential for its function as a substrate for various glycosidases.

Target Enzyme

The primary target of 4-NPG is alpha-glucosidase , an enzyme that catalyzes the hydrolysis of glycosidic bonds in carbohydrates. The enzymatic reaction involves the cleavage of 4-NPG to release p-nitrophenol and glucose, which can be quantitatively measured due to the colorimetric change associated with p-nitrophenol.

Mode of Action

Upon interaction with alpha-glucosidase, 4-NPG undergoes hydrolysis:

The release of p-nitrophenol results in a yellow color change, allowing for easy quantification through spectrophotometric methods.

Enzyme Kinetics

4-NPG is extensively used in enzyme kinetics studies to assess alpha-glucosidase activity. Its reaction kinetics have been shown to deviate from Michaelis-Menten kinetics under certain conditions, suggesting complex interactions between substrate and enzyme .

Research Applications

- Biochemical Assays : It serves as a standard substrate in assays designed to measure carbohydrate-hydrolyzing enzyme activity.

- Clinical Diagnostics : Used in diagnostic tests for metabolic disorders such as diabetes, where alpha-glucosidase activity is relevant.

- Food Industry : Monitored for enzyme activity in food products to ensure quality control.

Case Studies and Research Findings

- Enzyme Activity Measurement : A study demonstrated that the use of 4-NPG allowed for precise measurement of alpha-glucosidase activity in yeast extracts, facilitating research on carbohydrate metabolism .

- Substrate Specificity : Research indicated that 4-NPG acts not only as a substrate but also as a donor and acceptor in reactions involving glucansucrases from various bacterial strains .

- Inhibition Studies : Investigations into the inhibitory effects of various compounds on alpha-glucosidase revealed that 4-NPG could be used to screen potential inhibitors effectively .

Hydrolysis Reaction

The hydrolysis reaction catalyzed by alpha-glucosidase can be summarized as follows:

| Reactants | Products |

|---|---|

| 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | p-Nitrophenol + Glucose |

Reaction Conditions

- Optimal pH : Typically between pH 5-7.

- Temperature : Reactions are often conducted at room temperature.

- Enzymatic Source : Commonly derived from yeast (e.g., Saccharomyces cerevisiae) or bacterial sources.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-SJBMRWFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745395 | |

| Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136632-95-6 | |

| Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.